molecular formula C12H14BrN3O B10913441 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10913441
M. Wt: 296.16 g/mol
InChI Key: DUTPOULBAUKKLH-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethanol. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazol-4-amine under suitable conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenoxy group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-((4-Bromophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    1-((4-Chlorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of bromine.

    1-((4-Fluorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a fluorine atom instead of bromine.

    1-((4-Methylphenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTPOULBAUKKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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